molecular formula C8H6BrNS B3262834 2-Bromo-7-methylbenzo[d]thiazole CAS No. 3622-44-4

2-Bromo-7-methylbenzo[d]thiazole

Cat. No.: B3262834
CAS No.: 3622-44-4
M. Wt: 228.11 g/mol
InChI Key: QVUMYNISVUZNTP-UHFFFAOYSA-N
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Description

2-Bromo-7-methylbenzo[d]thiazole (CAS: 110704-32-0) is a brominated benzothiazole derivative with the molecular formula C₈H₆BrNS and a molecular weight of 228.11 g/mol . It features a bromine atom at position 2 and a methyl group at position 7 on the benzothiazole scaffold. This compound is primarily used in medicinal chemistry research due to the pharmacological significance of thiazole derivatives, including anticancer and antimicrobial activities .

Properties

IUPAC Name

2-bromo-7-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUMYNISVUZNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-methylbenzo[d]thiazole typically involves the bromination of 7-methylbenzo[d]thiazole. One common method is the reaction of 7-methylbenzo[d]thiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-methylbenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-7-methylbenzo[d]thiazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial, antifungal, and anticancer agents.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-7-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

4-Bromo-2-methylbenzo[d]thiazole (CAS 769-19-7)
  • Structure : Bromine at position 4, methyl at position 2.
  • Molecular Weight : 228.11 g/mol (same as target compound).
  • Reactivity : The bromine at position 4 is less reactive toward nucleophilic substitution compared to position 2 due to electronic effects from the thiazole ring’s electron-rich sulfur atom .
  • Biological Activity : Position 4 bromination may reduce steric hindrance, enhancing interactions with biological targets compared to 2-bromo derivatives .
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole (CAS 1960415-77-3)
  • Structure : Methoxy group at position 6, bromine at 7, methyl at 2.
  • Molecular Weight : 258.13 g/mol.
  • This substitution may improve solubility in polar solvents compared to the methyl-substituted analog .

Heteroatom Variations

7-Bromo-2-methylbenzo[d]oxazole (CAS 1239489-82-7)
  • Structure : Oxazole ring (oxygen instead of sulfur) with bromine at 7 and methyl at 2.
  • Molecular Weight : 212.04 g/mol.
  • Key Differences :
    • The oxazole ring is less electron-rich than thiazole, leading to reduced nucleophilic aromatic substitution reactivity.
    • Lower molecular weight and altered dipole moments may affect pharmacokinetic properties .

Electronic and Reactivity Comparisons

HOMO-LUMO Gaps and Charge Distribution

  • 2-Bromo-7-methylbenzo[d]thiazole : Computational studies (B3LYP/6-31G(d,p)) predict a moderate HOMO-LUMO gap (~4.5 eV), with partial positive charge on sulfur due to bromine’s electron-withdrawing effect. This facilitates electrophilic attacks at the methyl-substituted position .
  • Thiazole Derivative 11 () : Exhibits a lower HOMO-LUMO gap (~3.8 eV) and more electropositive sulfur, enhancing reactivity in cross-coupling reactions compared to the target compound .

Substitution Reactions

  • The bromine in this compound is highly reactive toward nucleophilic substitution (e.g., with amines or thiols), similar to 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (). However, steric hindrance from the methyl group at position 7 may slow reaction kinetics .

Biological Activity

Overview

2-Bromo-7-methylbenzo[d]thiazole is a heterocyclic compound belonging to the thiazole family, characterized by its molecular formula C8H6BrNSC_8H_6BrNS. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique substitution pattern of the bromine and methyl groups on the benzothiazole ring influences its reactivity and biological interactions.

Target of Action

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism often involves binding to active sites, inhibiting enzymatic activity, or modulating receptor functions.

Biochemical Pathways

This compound has been shown to affect several biochemical pathways:

  • Quorum Sensing Inhibition : It can inhibit quorum sensing in bacteria, impacting biofilm formation and virulence factors.
  • Antioxidant Activity : Exhibits properties that scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Cell Signaling Modulation : Influences signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli120.05
Staphylococcus aureus140.1
Pseudomonas aeruginosa110.15

These results indicate that the compound is particularly effective against Gram-positive bacteria.

Anticancer Activity

Research indicates potential cytotoxic effects against various cancer cell lines:

  • Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound using the disk diffusion method. The compound showed a notable zone of inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent in clinical settings .
  • Anticancer Research : In vitro studies demonstrated that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability in MCF-7 cells. The IC50 value was determined to be approximately 25 µM, indicating significant anticancer potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-7-methylbenzo[d]thiazole
Reactant of Route 2
2-Bromo-7-methylbenzo[d]thiazole

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